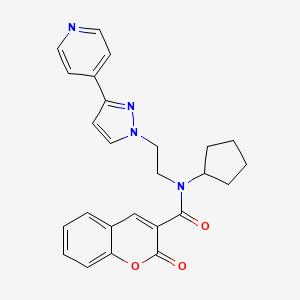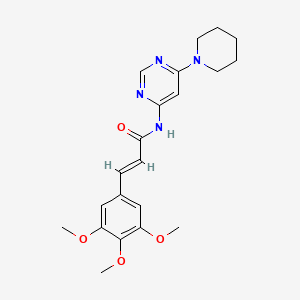
7-Chloro-2-((ethylamino)methyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-Chloro-2-((ethylamino)methyl)quinazolin-4(3H)-one” is a quinazoline derivative . Quinazoline derivatives are known to possess a wide range of bioactivities such as antimalarial, anticancer, antimicrobial, antifungal, antiviral, antiprotozoan, anti-inflammatory, diuretic, muscle relaxant, antitubercular, antidepressant, anticonvulsant, acaricidal, weedicide, and many other biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a key intermediate 7-chloro-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine was synthesized and treated with 20 different boronic acids to give 20 derivatives in good to excellent yields . The synthesis was carried out using Palladium catalyzed suzuki reactions in microwave with a ligand X-PHOS .Mecanismo De Acción
The mechanism of action of 7-Chloro-2-((ethylamino)methyl)quinazolin-4(3H)-one is not yet fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or proteins that are involved in various cellular processes. It has been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
This compound exhibits a variety of interesting biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Chloro-2-((ethylamino)methyl)quinazolin-4(3H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It exhibits a variety of interesting pharmacological properties, making it a promising candidate for the development of new drugs. However, there are also some limitations to its use in lab experiments. It can be difficult to work with due to its low solubility in aqueous solutions, and it may exhibit toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 7-Chloro-2-((ethylamino)methyl)quinazolin-4(3H)-one. One area of research is the development of new drugs based on this compound. It has shown promising results in the treatment of various diseases, and further research is needed to determine its full potential. Another area of research is the elucidation of its mechanism of action. Understanding how this compound works at the molecular level could lead to the development of more effective drugs. Finally, further research is needed to determine the safety and toxicity of this compound, particularly at higher concentrations.
Métodos De Síntesis
The synthesis of 7-Chloro-2-((ethylamino)methyl)quinazolin-4(3H)-one can be achieved through several methods. One of the most common methods involves the reaction of 2-aminobenzonitrile with ethyl chloroacetate in the presence of sodium ethoxide to form ethyl 2-(2-cyano-phenylamino)acetate. This compound is then reacted with hydrazine hydrate to form 2-(2-cyano-phenylamino)acetic acid hydrazide. The final step involves the cyclization of the hydrazide with phosphorus oxychloride to form this compound.
Aplicaciones Científicas De Investigación
7-Chloro-2-((ethylamino)methyl)quinazolin-4(3H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a variety of interesting pharmacological properties, including anti-inflammatory, anti-tumor, and anti-microbial activities. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
7-chloro-2-(ethylaminomethyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-2-13-6-10-14-9-5-7(12)3-4-8(9)11(16)15-10/h3-5,13H,2,6H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJMYQSOZZPHLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC2=C(C=CC(=C2)Cl)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(2-Chlorophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/structure/B2792238.png)
![3-[3-(2-Methylpyridin-4-yl)oxyazetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2792239.png)

![3,4-difluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2792241.png)


![3-amino-2-benzoyl-6-methyl-N-phenyl-4-(pyridin-4-yl)thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B2792244.png)
![6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-5-chloronicotinonitrile](/img/structure/B2792249.png)


![Ethyl 6-methyl-2-{[4-(morpholin-4-ylsulfonyl)benzoyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2792255.png)
![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2792257.png)
